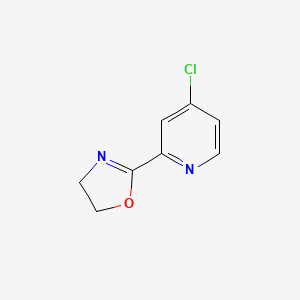

![molecular formula C15H16N2O4 B3008673 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1351621-07-2](/img/structure/B3008673.png)

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

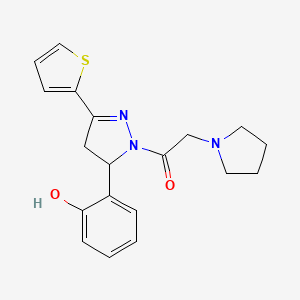

The synthesis of pyrrolidine derivatives is well-documented in the literature. For instance, Paper 1 describes the synthesis of a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with various substituents on the benzene ring . These methods could potentially be adapted for the synthesis of "N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide" by incorporating the appropriate cyclopropyl and benzo[d][1,3]dioxole moieties during the synthesis.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their biological activity. Paper 1 provides an example of X-ray diffraction analysis used to unambiguously assign the structure of a complex pyrrolidine derivative . This technique could be employed to determine the precise molecular structure of "N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide" and confirm the positions of the substituents and the overall conformation of the molecule.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions, depending on their substituents. The papers do not directly address the chemical reactions of the specific compound , but they do provide insights into the reactivity of structurally related compounds. For example, the antioxidant activity of certain pyrrolidine derivatives is discussed in Paper 1, suggesting that the compound of interest may also engage in redox reactions or act as a radical scavenger .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. While the papers do not provide specific data on the compound "N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide," they do discuss properties such as solubility, phototoxicity, and the potential for central nervous system (CNS) activity in related compounds . These properties are important for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Aplicaciones Científicas De Investigación

Antitumor Activity

The cyclopropylpyrroloindole antibiotic, closely related to the chemical structure of interest, demonstrates potent antitumor activity through the induction of interstrand DNA cross-links in tumor cells. This activity is contingent upon metabolic activation within the cells, highlighting a unique mechanism of action that could be relevant to the study compound's potential antitumor effects. Such cross-linking at nanomolar concentrations suggests a highly potent cytotoxic action, possibly linked to the structural motif shared with N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide (Składanowski, Koba, & Konopa, 2001).

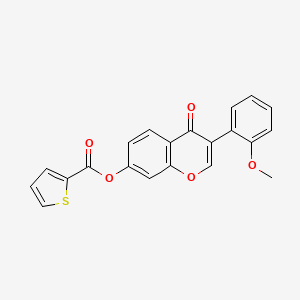

Antioxidant Properties

Research on derivatives of 5-oxopyrrolidine-3-carboxylic acid demonstrates significant antioxidant activity. These findings suggest the possibility of antioxidant applications for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide, given the structural similarities and potential for reactive oxygen species (ROS) scavenging or modulation (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

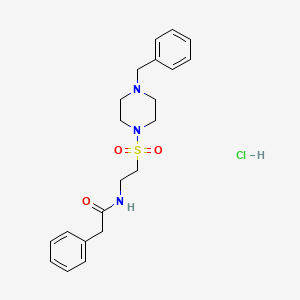

Antipsychotic Potential

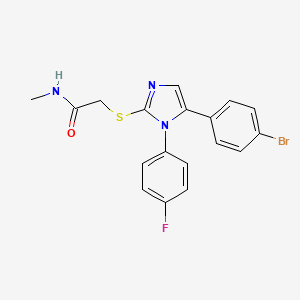

Heterocyclic carboxamides, including structures akin to the query compound, have shown promise as potential antipsychotic agents. These compounds exhibit significant binding to dopamine and serotonin receptors, suggesting potential therapeutic applications in psychiatric disorders such as schizophrenia (Norman, Navas, Thompson, & Rigdon, 1996).

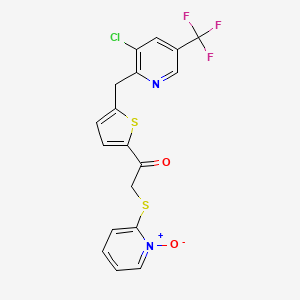

Antibacterial and Anticancer Agents

A library of novel 2-(het)arylpyrrolidine-1-carboxamides showcased potent anti-cancer activities and the ability to suppress bacterial biofilm growth. This suggests that compounds with a pyrrolidine-1-carboxamide backbone, similar to N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide, could serve dual roles in treating cancer and bacterial infections, particularly those resistant to conventional treatments (Smolobochkin, Gazizov, Sazykina, Akylbekov, Chugunova, Sazykin, Gildebrant, Voronina, Burilov, Karchava, Klimova, Voloshina, Sapunova, Klimanova, Sashenkova, Allayarova, Balakina, & Mishchenko, 2019).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzylisoquinoline alkaloids, have been synthesized and studied for their interaction with various targets .

Mode of Action

For instance, some indole-based compounds have been found to modulate microtubule assembly, causing mitotic blockade and cell apoptosis .

Biochemical Pathways

For example, some indole-based compounds have been found to suppress tubulin polymerization or stabilize microtubule structure .

Pharmacokinetics

The solubility of similar compounds in non-polar organic solvents and their insolubility in water suggest that they may have specific bioavailability characteristics .

Result of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells .

Propiedades

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c18-14-6-10(7-17(14)11-2-3-11)16-15(19)9-1-4-12-13(5-9)21-8-20-12/h1,4-5,10-11H,2-3,6-8H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXKLAHKUBHFRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-benzo[d][1,2,3]triazol-1-yl)hexan-1-one](/img/structure/B3008590.png)

![7-Fluoro-2-(4-methylpyridin-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008594.png)

![3-[[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one](/img/structure/B3008606.png)

![N-[(2-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3008607.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B3008609.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B3008611.png)

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3008613.png)